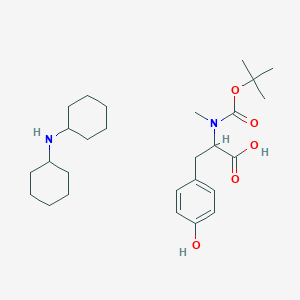

Boc-n-me-tyr-oh.dcha

説明

Boc-n-me-tyr-oh.dcha, also known as Boc-N-methyl-tyrosine or Boc-NMT, is a synthetic amino acid derivative developed by chemists for use in laboratory experiments. This molecule has been used in a variety of research applications and has been found to be an effective tool for the study of biochemical and physiological effects. The purpose of

科学的研究の応用

Peptide Synthesis : The fragment condensation on soluble polymer support using various coupling reagents, including Boc-amino acids, is an efficient approach for peptide synthesis. This technique has been utilized in the coupling of peptide fragments like Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH, demonstrating high yield and efficiency in the synthesis process (Narita, 1978).

Dynamic Consent in Biomedical Research : The concept of Dynamic Consent (DC), which includes a personalized, digital communication interface, can be applied in biomedical research involving human participants. This interface facilitates two-way communication between researchers and participants, enhancing informed and scientifically literate decision-making. DC's technical architecture can securely encrypt sensitive data, including information related to compounds like Boc-n-me-tyr-oh.dcha (Kaye et al., 2014).

Photocatalytic Environmental Remediation : In environmental science, the construction of S-scheme heterojunction photocatalysts, like BiOCl with oxygen vacancies and CuBi2O4, shows enhanced performance in removing pollutants. These photocatalysts demonstrate improved charge separation, transfer, and redox ability, potentially applicable for the degradation of complex organic compounds, possibly including those related to this compound (Wu et al., 2021).

Dynamic Combinatorial Chemistry : This approach, inspired by living systems, has been used to identify molecules with unique binding properties and provides effective synthetic routes to complex species. This method, involving the thermodynamic control of complex systems, could potentially be applied in the synthesis and analysis of molecules similar to this compound (Cougnon & Sanders, 2012).

Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine : A study describes a facile and efficient synthesis method for Boc-Tyr(Chx)-OH, which could be relevant in the context of synthesizing or modifying this compound (Nishiyama et al., 2001).

Opioid Peptide Research : Research on opioidmimetic peptides, like Tyr-Tic and Tyr-Tic-Ala, where Tyr could be replaced by Boc-protected amino acids, shows high affinity and selectivity for opioid receptors. This has implications in designing new opioids or studying their interactions, possibly relevant for derivatives of this compound (Salvadori et al., 1995).

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADYPVUIPQNGV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

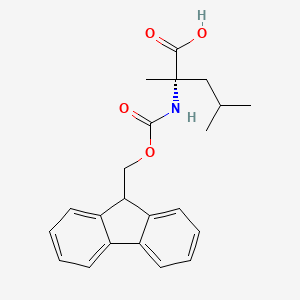

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

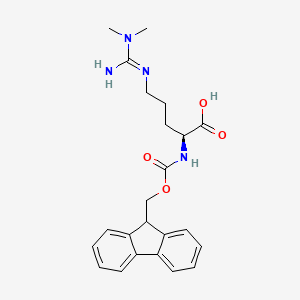

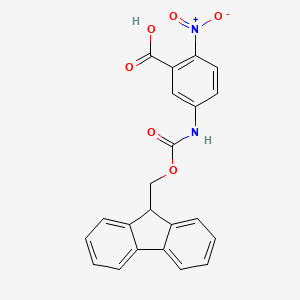

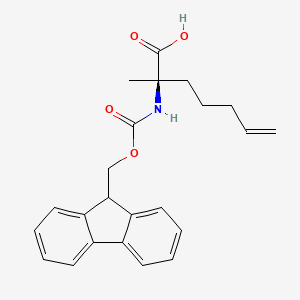

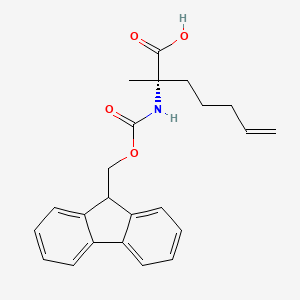

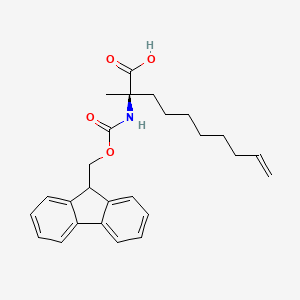

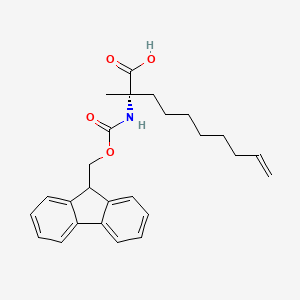

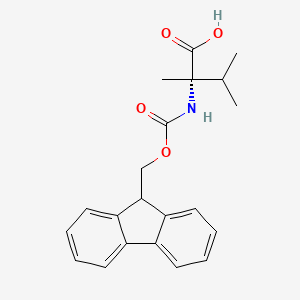

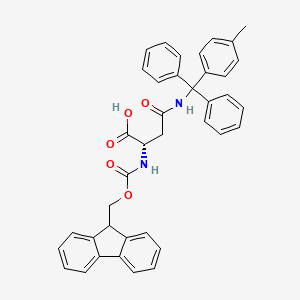

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

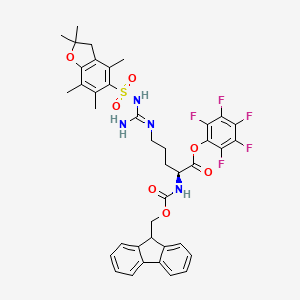

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)